Gamendazole
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Overview
Description
Gamendazole is a drug candidate primarily investigated for its potential use as a male contraceptive. It is an indazole carboxylic acid derivative, specifically derived from lonidamine. This compound has shown promising results in reducing fertility in male rats without affecting testosterone levels .
Preparation Methods
The synthesis of gamendazole involves several steps, starting with the preparation of the indazole core. The synthetic route typically includes the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The 2,4-dichlorobenzyl and trifluoromethyl groups are introduced at specific positions on the indazole ring.
Formation of the Carboxylic Acid Group:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Gamendazole undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or other reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Gamendazole has several scientific research applications, including:
Male Contraception: this compound is primarily studied for its potential as a male contraceptive.
Cancer Research: this compound has been investigated for its potential anticancer properties.
Polycystic Kidney Disease: This compound and its derivatives have shown potential in treating polycystic kidney disease by inhibiting cyst formation.
Mechanism of Action
Gamendazole exerts its effects by targeting specific proteins and pathways in cells. The primary molecular targets of this compound are heat shock protein 90 and eukaryotic translation elongation factor 1 alpha 1. By binding to these proteins, this compound disrupts their function, leading to the inhibition of spermatogenesis and reduction of fertility in male rats . Additionally, this compound affects the transcription of interleukin 1 alpha in Sertoli cells, further contributing to its antispermatogenic effects .
Comparison with Similar Compounds
Gamendazole is unique compared to other similar compounds due to its specific molecular targets and mechanism of action. Similar compounds include:
Lonidamine: The parent compound from which this compound is derived. Lonidamine also affects spermatogenesis but has different molecular targets.
Adjudin: Another indazole carboxylic acid derivative that affects Sertoli cell function and spermatogenesis.
H2-Gamendazole: A derivative of this compound with similar properties but different potency and effects.
This compound stands out due to its high potency and specific targeting of heat shock protein 90 and eukaryotic translation elongation factor 1 alpha 1, making it a promising candidate for male contraception and other therapeutic applications.
Properties
CAS No. |
877773-32-5 |
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Molecular Formula |
C18H11Cl2F3N2O2 |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
3-[1-[(2,4-dichlorophenyl)methyl]-6-(trifluoromethyl)indazol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H11Cl2F3N2O2/c19-12-3-1-10(14(20)8-12)9-25-16-7-11(18(21,22)23)2-4-13(16)15(24-25)5-6-17(26)27/h1-8H,9H2,(H,26,27) |
InChI Key |
KYYQMVUKYQCSQY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(N=C2/C=C/C(=O)O)CC3=C(C=C(C=C3)Cl)Cl |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(N=C2C=CC(=O)O)CC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(N=C2C=CC(=O)O)CC3=C(C=C(C=C3)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
gamendazole trans-3-(1-benzyl-6-(trifluoromethyl)-1H-indazol-3-yl)acrylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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